3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one
Description
3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one is a quinazolinone derivative characterized by a phenethyl substituent at position 3 and a p-tolyl (4-methylphenyl) group at position 2 of the quinazolin-4-one core. The quinazolinone scaffold is known for its pharmacological versatility, with substituents at positions 2 and 3 playing critical roles in modulating biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-17-11-13-19(14-12-17)22-24-21-10-6-5-9-20(21)23(26)25(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMMCCKXDBPGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be employed under mild to moderate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities. These derivatives are often tested for their antimicrobial, anticancer, and anti-inflammatory properties .
Scientific Research Applications
3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research focuses on its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it can inhibit the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms . In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-phenethyl-2-p-tolyl-3H-quinazolin-4-one can be contextualized against the following analogs (Table 1):
Table 1: Comparative Analysis of Quinazolin-4-one Derivatives
*Calculated based on molecular formula C₂₃H₂₀N₂O.
Key Observations:
Substituent Effects on Bioactivity: The phenethyl group in the target compound likely confers greater lipophilicity compared to the amino (-NH₂) or hydroxy (-OH) groups in analogs . This property may enhance its ability to interact with hydrophobic enzyme pockets or cell membranes. Sulfur-containing derivatives (e.g., cinnamylthio, trifluoromethylbenzylthio) exhibit enhanced antimicrobial and protease inhibitory activities due to thioether-mediated redox interactions or steric bulk .
Electronic and Steric Modifications: The 3,4-dimethoxyphenethyl analog (MW 458.5) introduces electron-donating methoxy groups, which could stabilize charge-transfer complexes in receptor binding .
Synthetic Accessibility :
- Derivatives with simple substituents (e.g., methyl, hydroxy) are synthesized in fewer steps (e.g., via hydrazine reflux ), while sulfur-containing analogs require multistep protocols involving thiol-alkyne click chemistry or nucleophilic substitutions .
Pharmacological Gaps :
- Data on the target compound’s specific biological activities (e.g., antimicrobial, antitumor) are absent in the provided evidence, contrasting with analogs like triazolylthiomethyl derivatives, which show documented anti-inflammatory and analgesic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
